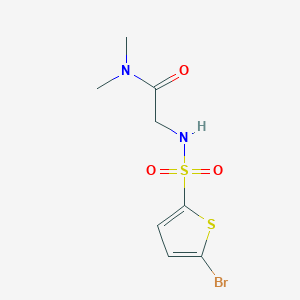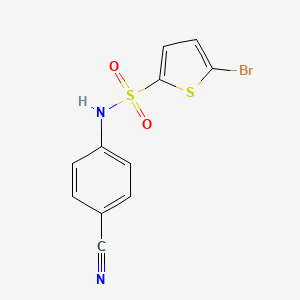![molecular formula C9H8N6OS B14896773 2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features an imidazo[2,1-b]thiazole core, which is known for its biological activity, and a triazole moiety, which is often used in drug design for its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Triazole Moiety:
Acetamide Formation: The final step involves the acylation of the triazole-substituted imidazo[2,1-b]thiazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or triazole moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core can bind to active sites of enzymes, inhibiting their activity, while the triazole moiety enhances the compound’s stability and bioavailability. Molecular docking studies have shown that the compound can form stable complexes with proteins, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents, affecting their biological activity and applications.
Triazole Derivatives: Compounds with a triazole ring, such as fluconazole and itraconazole, are well-known for their antifungal properties.
Uniqueness
2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide is unique due to the combination of the imidazo[2,1-b]thiazole and triazole moieties, which confer distinct biological activities and enhance its potential as a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H8N6OS |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8N6OS/c16-7(13-8-10-5-11-14-8)3-6-4-15-1-2-17-9(15)12-6/h1-2,4-5H,3H2,(H2,10,11,13,14,16) |
Clé InChI |
RYYOVIYLJAUNLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=NC(=CN21)CC(=O)NC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)




![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)



